(3-Carbamoylallyl)trimethylammonium
Overview
Description
(3-Carbamoylallyl)trimethylammonium is a quaternary ammonium compound that has garnered attention due to its potential biological and industrial applications. It is an impurity of L-Carnitine, an essential cofactor in fatty acid metabolism, required for the transport of fatty acids through the inner mitochondrial membrane .
Mechanism of Action
Target of Action
(3-Carbamoylallyl)trimethylammonium is primarily associated with the metabolic processes of fatty acids . It is an impurity of L-Carnitine , which is an essential cofactor of fatty acid metabolism . L-Carnitine is required for the transport of fatty acids through the inner mitochondrial membrane .
Mode of Action
Given its association with l-carnitine, it may be involved in the transport of fatty acids across the inner mitochondrial membrane . This process is crucial for the production of energy in cells.
Biochemical Pathways
This compound, as an impurity of L-Carnitine, may influence the biochemical pathways involved in fatty acid metabolism . Fatty acids are transported into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP .
Pharmacokinetics
It is known that l-carnitine, with which it is associated, is synthesized primarily in the liver and kidney . The highest concentrations of L-Carnitine are found in the heart and skeletal muscle .
Result of Action
Its association with l-carnitine suggests that it may play a role in energy production within cells through the metabolism of fatty acids .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, it should be stored in a dry, cool place, away from fire sources and oxidizers for stability .
Biochemical Analysis
Biochemical Properties
(3-Carbamoylallyl)trimethylammonium plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is required for the transport of fatty acids through the inner mitochondrial membrane, a process essential for energy production in cells . This compound interacts with various enzymes and proteins, including carnitine acyltransferases, which facilitate the transfer of fatty acids into the mitochondria. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and efficiency.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by facilitating the transport of fatty acids into the mitochondria, this compound enhances the β-oxidation process, leading to increased ATP production. This compound also affects the expression of genes involved in energy metabolism, thereby impacting overall cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to carnitine acyltransferases, inhibiting or activating these enzymes depending on the cellular context. This binding alters the conformation of the enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances fatty acid metabolism and energy production without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, including disruptions in cellular homeostasis and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as carnitine acyltransferases and other cofactors that facilitate the transport and oxidation of fatty acids. These interactions influence metabolic flux and metabolite levels, thereby impacting overall cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound is crucial for its function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized within the mitochondria, where it interacts with enzymes involved in fatty acid metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper function and activity .
Preparation Methods
(3-Carbamoylallyl)trimethylammonium is synthesized from allylamine, which undergoes carbamoylation to form the final product. The synthetic route involves the reaction of allylamine with a carbamoylating agent under controlled conditions to yield this compound. Industrial production methods typically involve large-scale synthesis in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
(3-Carbamoylallyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Carbamoylallyl)trimethylammonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its role as an impurity of L-Carnitine, which is crucial for fatty acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Comparison with Similar Compounds
(3-Carbamoylallyl)trimethylammonium can be compared with other quaternary ammonium compounds, such as:
L-Carnitine: A closely related compound essential for fatty acid metabolism.
Choline: Another quaternary ammonium compound involved in lipid metabolism.
Properties
IUPAC Name |
[(E)-4-amino-4-oxobut-2-enyl]-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2,3)6-4-5-7(8)10/h4-5H,6H2,1-3H3,(H-,8,10)/p+1/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOOWCVDRGMJL-SNAWJCMRSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857162-57-3 | |
Record name | (3-Carbamoylallyl)trimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857162573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-CARBAMOYLALLYL)TRIMETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2Y493KZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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